Cas no 5696-06-0 (2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl-)

2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl- structure
5696-06-0 structure
Nome del prodotto:2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl-
Numero CAS:5696-06-0
MF:C12H14N2O2
MW:218.25200
CID:370333
PubChem ID:21908

2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl-
    • 5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione
    • 5-Aethyl-1-methyl-5-phenyl-imidazolidin-2,4-dion
    • 5-ethyl-1-methyl-5-phenyl-imidazolidine-2,4-dione
    • 5-Phenyl-5-aethyl-1-methyl-hydantoin
    • Deltoin
    • Hydantoin,5-ethyl-1-methyl-5-phenyl
    • Metetoin
    • Metetoina [DCIT]
    • Metetoina [Spanish]
    • Metetoine [French]
    • Metetoine [INN-French]
    • Metetoinum [INN-Latin]
    • Metetoinum [Latin]
    • METHETOIN
    • 5-Ethyl-1-methyl-5-phenylhydantoin
    • 5-Ethyl-1-methyl-5-phenyl-2,4-imidazolidinedione #
    • METETOIN [WHO-DD]
    • CHEMBL94127
    • Metetoine
    • METHETOIN [MI]
    • NSC-524411
    • UNII-8G09Z6AF2T
    • NS00114053
    • 8G09Z6AF2T
    • Metetoinum
    • D04982
    • Methetoin (USAN/INN)
    • Metetoina
    • N-3
    • DTXSID60863597
    • 2,4-Imidazolidinedione, 5-ethyl-1-methyl-5-phenyl-
    • SCHEMBL80506
    • Oprea1_696762
    • Metetoin [INN]
    • 525599-67-1
    • Methetoin [USAN]
    • N 3
    • XD163787
    • NEGMMKYAVYNLCG-UHFFFAOYSA-N
    • Hydantoin, 5-ethyl-1-methyl-5-phenyl-
    • Q27270358
    • N-methyl-5-ethyl-5-phenyl-hydantoin
    • BRN 0206293
    • NSC 524411
    • 5696-06-0
    • Inchi: InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)
    • Chiave InChI: NEGMMKYAVYNLCG-UHFFFAOYSA-N
    • Sorrisi: CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Proprietà calcolate

  • Massa esatta: 218.10600
  • Massa monoisotopica: 218.106
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 310
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 49.4A^2

Proprietà sperimentali

  • Densità: 1.1402 (rough estimate)
  • Punto di fusione: 210°
  • Punto di ebollizione: 358.94°C (rough estimate)
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.6660 (estimate)
  • PSA: 49.41000
  • LogP: 1.74020
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd